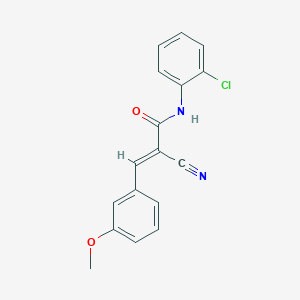

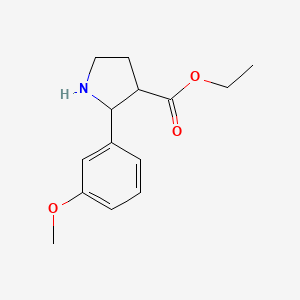

![molecular formula C14H16N2O2S B2761852 Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 886499-53-2](/img/structure/B2761852.png)

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate, have been recognized for their antimicrobial properties. These compounds can be synthesized and modified to enhance their efficacy against various bacterial and fungal pathogens . The structural feature of the thiazole moiety is crucial in the design of new antimicrobial agents, potentially leading to the development of novel antibiotics.

Anticancer Properties

Thiazoles are also known for their anticancer activities. Modifications at different positions of the thiazole-based compounds have yielded molecules with potent antitumor properties. These compounds have been studied for their effectiveness in inhibiting the growth of various cancer cell lines, making them valuable in cancer research and drug development .

Antidiabetic Effects

The thiazole core is present in several antidiabetic drugs. Research into thiazole derivatives like Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate could lead to the discovery of new therapeutic agents that can be used to manage diabetes by targeting different pathways involved in glucose metabolism .

Anti-Alzheimer’s Activity

Thiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them interesting candidates for further study and potential drug development .

Antioxidant Potential

Some thiazole derivatives have demonstrated significant antioxidant properties, which are essential in protecting cells from oxidative stress. This property is particularly important in the context of chronic diseases and aging, where oxidative damage plays a significant role .

Agrochemical Applications

Thiazole compounds have applications in the agrochemical industry as well. They can be used in the synthesis of herbicides, fungicides, and insecticides, contributing to the protection of crops and improving agricultural productivity .

Photographic Sensitizers

Due to their unique chemical properties, thiazole derivatives are used as sensitizers in the photographic industry. They play a role in the formation of images on photographic films, enhancing the quality and stability of the photographs .

Industrial Applications

In the industrial sector, thiazole derivatives are utilized in the vulcanization of rubber, as dyes, pigments, and catalysts. Their versatility in chemical reactions makes them valuable for various manufacturing processes .

properties

IUPAC Name |

ethyl 2-[2-(4-methylanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-18-13(17)8-12-9-19-14(16-12)15-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWASNJZQPRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)

![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)

![4-(4-methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2761773.png)

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)

![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2761788.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)